N-BENZYL-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE
Description
N-BENZYL-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring-like structure that includes one or more heteroatoms
Properties
IUPAC Name |
[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-19-7-5-6-10-22(19)25(30)28-15-13-27(14-16-28)21-11-12-24(29(31)32)23(17-21)26-18-20-8-3-2-4-9-20/h2-12,17,26H,13-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMALNPZXNXJQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of various functional groups. Common synthetic routes include:
Nitration: Introduction of the nitro group into the aromatic ring.
Benzylation: Addition of the benzyl group to the nitrogen atom.
Acylation: Introduction of the 2-methylbenzoyl group to the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE undergoes various chemical reactions, including:
Oxidation: Conversion of the nitro group to other functional groups.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.
Scientific Research Applications
N-BENZYL-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential anticancer, anti-inflammatory, and antibacterial properties.
Biological Studies: Used in studies to understand its interaction with various biological targets.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-BENZYL-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
N-BENZYL-5-[4-(2-METHYLBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
